O-(4-fluoro-3-methylbenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-fluoro-3-methylbenzyl)hydroxylamine is a chemical compound with the following structure:
This compound
This compound belongs to the class of hydroxylamine derivatives, which have diverse applications in various fields due to their unique reactivity and functional groups. Hydroxylamines contain an -OH group bonded to a nitrogen atom (N-OH).
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of O-(4-fluoro-3-methylbenzyl)hydroxylamine involves introducing the hydroxylamine group onto the 4-fluoro-3-methylbenzyl moiety. Here are some possible synthetic routes:
-
Direct Hydroxylation:
- React 4-fluoro-3-methylbenzyl chloride with hydroxylamine hydrochloride (NH2OH·HCl) in a suitable solvent (e.g., ethanol).
- The reaction proceeds via nucleophilic substitution, replacing the chloride with the hydroxylamine group.
-
Reductive Amination:
- Start with 4-fluoro-3-methylbenzaldehyde.
- Reduce the aldehyde to the corresponding alcohol using a reducing agent (e.g., sodium borohydride).
- React the alcohol with hydroxylamine hydrochloride to form the desired hydroxylamine.
Industrial Production:
Industrial-scale production methods may involve modifications of the above routes, optimization for yield, and scalability.
Analyse Chemischer Reaktionen
O-(4-fluoro-3-methylbenzyl)hydroxylamine can participate in various reactions:
Oxime Formation:
Hydrazone Formation:
Common reagents include hydroxylamine hydrochloride, aldehydes/ketones, and suitable solvents.
Wissenschaftliche Forschungsanwendungen
O-(4-fluoro-3-methylbenzyl)hydroxylamine finds applications in:
Medicinal Chemistry:
Analytical Chemistry:
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. the N-OH group likely plays a key role in its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
While O-(4-fluoro-3-methylbenzyl)hydroxylamine is unique due to its specific substitution pattern, other hydroxylamines (e.g., unsubstituted benzylhydroxylamine) share similar reactivity.
Eigenschaften
Molekularformel |
C8H10FNO |
---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
O-[(4-fluoro-3-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
KQPBWQPKXPDTMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CON)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.